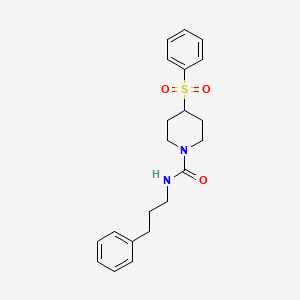
N-(3-phenylpropyl)-4-(phenylsulfonyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(3-phenylpropyl)-4-(phenylsulfonyl)piperidine-1-carboxamide" is a chemical compound that belongs to the piperidine class, known for its potential biological activities and applications in various fields of medicinal chemistry. Piperidine derivatives have been extensively studied for their biological properties, including enzyme inhibition and receptor antagonism.
Synthesis Analysis
The synthesis of piperidine derivatives, similar to "this compound", involves multi-step chemical reactions starting from basic piperidine structures. For example, Khalid et al. (2014) describe the synthesis of a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives through a series of steps starting from ethyl piperidine-4-carboxylate (Khalid, Rehman, & Abbasi, 2014).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, a phenylsulfonyl group, and various substituents that influence the compound's physical and chemical properties. The structure-activity relationship (SAR) studies, such as those by Tang et al. (2010), highlight the significance of specific substituents in enhancing the biological activity of these compounds (Tang et al., 2010).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including substitutions, additions, and cyclization, contributing to their diverse chemical properties. The reactions often involve the functional groups attached to the piperidine ring, enabling the synthesis of compounds with targeted biological activities.
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation and delivery. These properties are influenced by the molecular structure and substituents present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and acidity/basicity, are determined by the functional groups present in the piperidine derivatives. For instance, the phenylsulfonyl group contributes to the compounds' acidity and stability, making them suitable for various chemical transformations and biological applications.
科学的研究の応用
Synthesis and Biological Evaluation
N-(3-phenylpropyl)-4-(phenylsulfonyl)piperidine-1-carboxamide derivatives have been synthesized and evaluated for various biological activities. For example, derivatives have been investigated for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. These compounds were synthesized through a series of reactions starting from ethyl piperidine-4-carboxylate, leading to N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazides. Their enzyme inhibition activities were confirmed through in vitro screenings and molecular docking studies to understand their binding interactions with AChE and BChE human proteins (Khalid et al., 2014).
Antiviral Research
In antiviral research, N-phenyl piperidine analogs, particularly those modified at the 3-carboxamide position, have shown significant potency against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses. This research has led to the identification of specific analogs with very potent activity, providing insights into synthesis, structure-activity relationships, and the potential for novel treatments against resistant strains of HIV (Tang et al., 2010).
Enzyme Inhibition for Disease Treatment
Further exploration into enzyme inhibition for therapeutic applications has led to the discovery of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as potent anti-acetylcholinesterase agents. Modifications in the benzamide moiety, such as introducing bulky groups, have been found to significantly enhance activity. These findings underline the role of structural optimization in developing more effective inhibitors for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Chemical Synthesis and Catalysis
The compound and its derivatives have also been explored in the context of chemical synthesis and catalysis. For instance, l-piperazine-2-carboxylic acid-derived N-formamides, which bear structural similarities to the compound , have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research highlights the potential of these compounds in facilitating highly selective and efficient chemical transformations (Wang et al., 2006).
特性
IUPAC Name |
4-(benzenesulfonyl)-N-(3-phenylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c24-21(22-15-7-10-18-8-3-1-4-9-18)23-16-13-20(14-17-23)27(25,26)19-11-5-2-6-12-19/h1-6,8-9,11-12,20H,7,10,13-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKASWYXGSSLXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-Bromo-4-oxo-3-propylquinazolin-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2491496.png)
![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2491497.png)
![2-[(2-chloro-4,6-dimethylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2491499.png)
![methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate](/img/structure/B2491500.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)
![4,4-diethyl-5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2491508.png)
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)
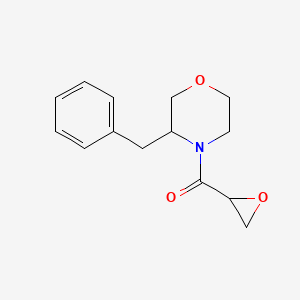
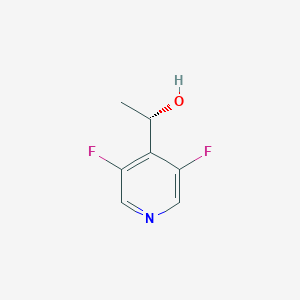
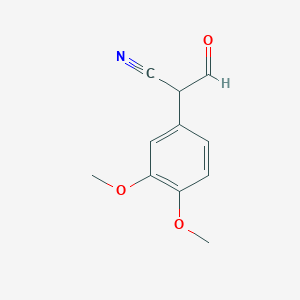
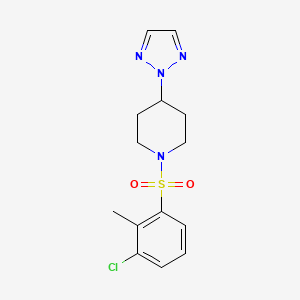
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2491516.png)
![1-[(2,5-dimethylphenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2491518.png)
![Tert-butyl N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]carbamate](/img/structure/B2491519.png)